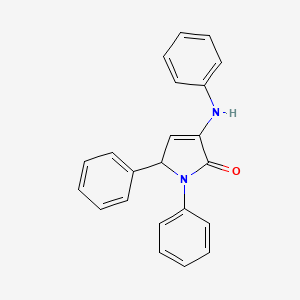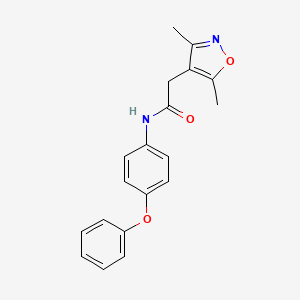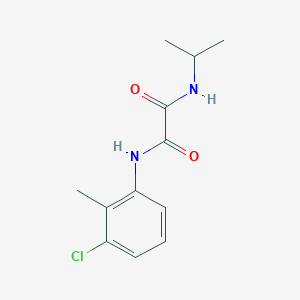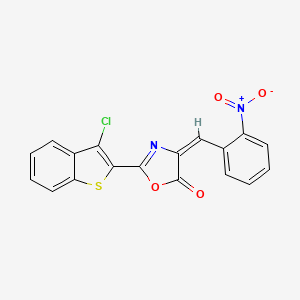![molecular formula C18H16N4 B5193613 2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5193613.png)
2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound has shown promising results in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Mécanisme D'action
The mechanism of action of 2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine is not yet fully understood. However, studies suggest that this compound exerts its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth and proliferation of cancer cells by targeting various signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK pathways.
Biochemical and Physiological Effects:
2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has been shown to have several biochemical and physiological effects. Studies have reported that this compound has a low toxicity profile and does not cause any significant adverse effects on normal cells. Additionally, this compound has also been shown to possess antioxidant and anti-inflammatory activities, which may have potential therapeutic applications in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its potent anti-cancer activity against various cancer cell lines. Additionally, this compound has a low toxicity profile and does not cause any significant adverse effects on normal cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
For the research of this compound include investigating its potential use in combination therapy, elucidating its mechanism of action, and developing more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine involves the reaction of 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with hydrazine hydrate and acetic acid. The reaction is carried out under reflux in ethanol, and the product is obtained in good yield.
Applications De Recherche Scientifique
2-methyl-5,7-diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in various scientific research applications. One of the significant applications is in the field of anti-cancer research. Studies have shown that this compound exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also demonstrated anti-inflammatory and anti-microbial activities.
Propriétés
IUPAC Name |
2-methyl-5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-13-19-18-20-16(14-8-4-2-5-9-14)12-17(22(18)21-13)15-10-6-3-7-11-15/h2-12,17H,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZNDZTVCBHPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(C=C(NC2=N1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2-methylbenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5193534.png)
![2-methoxy-5-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5193550.png)
![6-({[4-(3-methylphenoxy)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B5193559.png)
![ethyl 4-({[(2-hydroxy-2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5193566.png)

![5-chloro-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B5193587.png)



![3-chloro-N-cyclopentyl-4-{[1-(1,3-thiazol-4-ylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5193635.png)
![N-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B5193639.png)
![8-[2-(4-ethylphenoxy)ethoxy]quinoline](/img/structure/B5193642.png)
